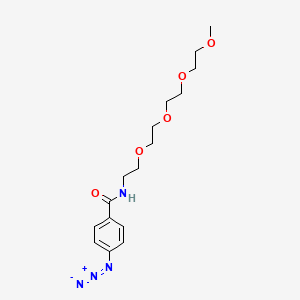
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide: is a synthetic organic compound characterized by the presence of an azido group and a polyethylene glycol (PEG) chain attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide typically involves the following steps:
Formation of the PEG Chain: The PEG chain (2,5,8,11-tetraoxatridecan-13-yl) is synthesized by the polymerization of ethylene oxide.
Attachment of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.
Coupling with Benzamide: The azido-PEG chain is then coupled with a benzamide derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors for the PEG chain synthesis, followed by batch or continuous flow processes for the subsequent steps. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of benzoxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Triphenylphosphine or hydrogen gas with a palladium catalyst are typical reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Benzoxazoles: Formed through oxidation of the benzamide core.
Scientific Research Applications
Chemistry:
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.
Polymer Science: The PEG chain enhances the solubility and biocompatibility of polymers, making this compound useful in the development of drug delivery systems.
Biology:
Labeling and Imaging: The azido group can be used to label biomolecules with fluorescent tags, aiding in imaging studies and the tracking of biological processes.
Medicine:
Drug Delivery: The PEG chain improves the pharmacokinetics of drugs, enhancing their solubility and circulation time in the body.
Therapeutics: The compound can be used to develop targeted therapies by conjugating with specific ligands or antibodies.
Industry:
Materials Science: The compound can be used to modify surfaces and create functional materials with enhanced properties such as hydrophilicity and biocompatibility.
Mechanism of Action
The mechanism of action of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide involves the following steps:
Azido Group Reactivity: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
PEG Chain Functionality: The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to interact with biological systems more effectively.
Benzamide Core: The benzamide core can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate: Similar PEG chain but different functional group.
13-Azido-2,5,8,11-tetraoxatridecane: Similar azido-PEG structure but lacks the benzamide core.
Tetraethyleneglycol Monomethyl Ether: Similar PEG chain but lacks the azido and benzamide groups.
Uniqueness:
Combination of Functional Groups: The presence of both the azido group and the benzamide core in conjunction with the PEG chain makes 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide unique, offering a versatile platform for bioconjugation and drug delivery applications.
Enhanced Solubility and Biocompatibility: The PEG chain significantly improves the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
Properties
CAS No. |
920985-41-7 |
|---|---|
Molecular Formula |
C16H24N4O5 |
Molecular Weight |
352.39 g/mol |
IUPAC Name |
4-azido-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C16H24N4O5/c1-22-8-9-24-12-13-25-11-10-23-7-6-18-16(21)14-2-4-15(5-3-14)19-20-17/h2-5H,6-13H2,1H3,(H,18,21) |
InChI Key |
BCFHXLQFNQWCRT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


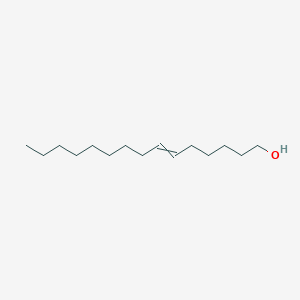
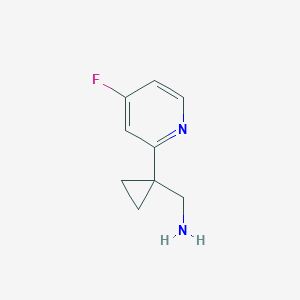
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
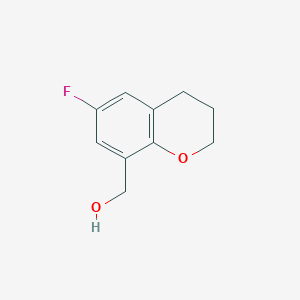
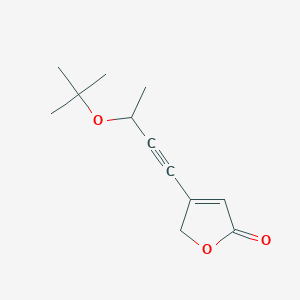
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)


![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
